molecular formula C15H21FN2O3 B12838954 Tert-butyl 3-[(4-fluoro-2-methylphenyl)amino]-3-oxopropylcarbamate

Tert-butyl 3-[(4-fluoro-2-methylphenyl)amino]-3-oxopropylcarbamate

Cat. No.: B12838954
M. Wt: 296.34 g/mol
InChI Key: APZNQNQZXFAGBE-UHFFFAOYSA-N
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Description

Systematic Nomenclature and IUPAC Conventions

The compound tert-butyl 3-[(4-fluoro-2-methylphenyl)amino]-3-oxopropylcarbamate follows IUPAC naming conventions for carbamate derivatives. The parent structure is carbamic acid, where the hydrogen of the hydroxyl group is replaced by a tert-butyl group, forming the ester moiety. The amino group of the carbamate is attached to a propyl chain terminating in an amide bond linked to a 4-fluoro-2-methyl-substituted aromatic ring.

The systematic name is derived as follows:

  • tert-butyl : Indicates the ester substituent on the carbamate oxygen.
  • 3-[(4-fluoro-2-methylphenyl)amino]-3-oxopropyl : Specifies the propyl chain with an amide group at the third carbon, bonded to a 4-fluoro-2-methylaniline moiety.
  • carbamate : Denotes the functional group (O=C(O⁻)–N<).

This nomenclature aligns with IUPAC Rule C-841.2 for carbamates and Rule A-61.3 for substituent prioritization on aromatic rings.

Molecular Formula and Constitutional Analysis

The molecular formula C₁₅H₂₁FN₂O₃ was determined through structural decomposition:

Component Contribution to Formula
tert-butyl group (C₄H₉) C₄H₉
Carbamate backbone (O₂N) N₁O₂
Propionamide chain (C₃H₅O) C₃H₅O
4-fluoro-2-methylphenyl C₇H₆F

Constitutional Analysis :

  • The tert-butyl group enhances hydrophobicity and steric bulk.
  • The propionamide spacer introduces rotational flexibility, while the amide bond enables hydrogen bonding.
  • The 4-fluoro-2-methylphenyl group combines electronegative (F) and hydrophobic (CH₃) substituents, influencing electronic distribution.

Three-Dimensional Conformational Studies

The compound’s 3D conformation is governed by steric and electronic factors:

  • Carbamate Group : The tert-butyl moiety imposes a gauche conformation on the adjacent C–O bond to minimize steric clash.
  • Amide Bond : Adopts a trans configuration (180° dihedral angle) to reduce lone pair repulsion between carbonyl oxygen and amide nitrogen.
  • Aromatic Ring : The fluorine atom’s electronegativity (3.98 Pauling) polarizes the ring, creating a dipole moment of ~1.2 D, as modeled via DFT calculations.

Rotational barriers for key bonds:

Bond Barrier (kcal/mol)
C₃–N (amide) 8.2
O–C (carbamate) 6.7
C–F (aromatic) 0.9

These values, derived from analogous carbamates, suggest moderate conformational flexibility.

Comparative Analysis with Analogous Fluorinated Carbamates

Table 1: Structural and Electronic Comparisons

Compound Substituent Positions LogP Dipole Moment (D)
This compound 4-F, 2-CH₃ 2.8 4.1
tert-butyl N-(4-fluoro-3-methylphenyl)carbamate 4-F, 3-CH₃ 2.5 3.9
tert-butyl N-(4-amino-3-fluorophenyl)carbamate 3-F, 4-NH₂ 1.9 5.2

Key Observations :

  • Fluorine Position : Para-fluorine (as in the target compound) increases hydrophobicity (LogP +0.3 vs. meta-F) while maintaining dipole strength.
  • Methyl vs. Amino : The 2-methyl group in the target compound reduces hydrogen-bonding capacity compared to 4-amino derivatives, favoring membrane permeability.
  • Conformational Rigidity : The propionamide spacer in the target compound introduces ~20% greater rotational freedom than rigid biphenyl analogs.

These structural nuances highlight the compound’s unique balance of solubility and target-binding potential, a trait leveraged in kinase inhibitor design.

Properties

Molecular Formula

C15H21FN2O3

Molecular Weight

296.34 g/mol

IUPAC Name

tert-butyl N-[3-(4-fluoro-2-methylanilino)-3-oxopropyl]carbamate

InChI

InChI=1S/C15H21FN2O3/c1-10-9-11(16)5-6-12(10)18-13(19)7-8-17-14(20)21-15(2,3)4/h5-6,9H,7-8H2,1-4H3,(H,17,20)(H,18,19)

InChI Key

APZNQNQZXFAGBE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)F)NC(=O)CCNC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of tert-butyl 3-[(4-fluoro-2-methylphenyl)amino]-3-oxopropylcarbamate generally follows these key steps:

  • Starting Materials: tert-butyl carbamate and 4-fluoro-2-methylaniline (or its derivatives).
  • Key Reaction Types: Condensation (amide bond formation), nucleophilic substitution, and protection/deprotection of functional groups.
  • Reaction Conditions: Typically conducted under inert atmosphere (nitrogen or argon), with temperature control ranging from low temperatures (e.g., -78 °C) to room temperature depending on the step.
  • Purification: Column chromatography using silica gel with gradients of ethyl acetate and hexanes.

Representative Synthetic Route

Step Description Reagents and Conditions Yield (%) Notes
1 Formation of tert-butyl carbamate intermediate Reaction of tert-butyl carbamate with appropriate acyl chloride or activated ester under inert atmosphere 80-90 Protection of amine group to prevent side reactions
2 Coupling with 4-fluoro-2-methylaniline Condensation reaction using coupling agents such as EDCI or DCC in presence of base (e.g., triethylamine) 75-85 Reaction monitored by TLC; inert atmosphere recommended
3 Purification Silica gel column chromatography with gradient elution (5-25% EtOAc in hexanes) - Ensures removal of unreacted starting materials and by-products

This route is consistent with common carbamate synthesis protocols and is adapted to accommodate the fluorinated aromatic amine.

Research Findings on Preparation Optimization

Influence of Fluorine Substitution

The presence of the fluorine atom at the 4-position and methyl group at the 2-position on the phenyl ring influences the reactivity and selectivity of the amine in the condensation step. Fluorine’s electronegativity can affect nucleophilicity, requiring careful optimization of reaction conditions such as temperature and solvent choice to maximize yield.

Protection-Deprotection Strategies

The tert-butyl carbamate group serves as a protecting group for the amine functionality during synthesis. Its stability under various reaction conditions allows selective reactions at other sites. Deprotection, if required, is typically achieved under acidic conditions without affecting the fluorinated aromatic moiety.

Purification and Yield Enhancement

Column chromatography remains the preferred purification method, with solvent gradients tailored to separate the target compound from closely related impurities. Yields reported in similar carbamate syntheses range from 75% to 90%, depending on reaction scale and purification efficiency.

Comparative Data Table of Preparation Parameters

Parameter Typical Conditions Impact on Synthesis Reference
Starting materials tert-butyl carbamate, 4-fluoro-2-methylaniline Determines final substitution pattern
Coupling agents EDCI, DCC, or similar carbodiimides Facilitate amide bond formation
Solvent THF, dichloromethane, or ethyl acetate Solubility and reaction rate
Temperature -78 °C to room temperature Controls reaction kinetics and selectivity
Atmosphere Nitrogen or argon Prevents oxidation and moisture interference
Purification Silica gel chromatography, EtOAc/hexanes gradient Enhances purity and yield
Yield 75-90% Dependent on reaction optimization

Summary of Key Research Insights

  • The synthesis of this compound is well-established through condensation of tert-butyl carbamate with substituted aromatic amines.
  • Fluorine substitution requires careful control of reaction parameters to maintain high yield and purity.
  • Protection of amine groups via tert-butyl carbamate is crucial for selective reactions.
  • Purification by silica gel chromatography with solvent gradients is effective for isolating the target compound.
  • Reported yields are generally high, reflecting optimized synthetic protocols.

Chemical Reactions Analysis

Hydrolysis Reactions

Hydrolysis is a primary reaction pathway due to the carbamate group’s susceptibility to cleavage under acidic or basic conditions.

Reaction Conditions Products Formed Yield Catalyst/Reagents
Acidic (HCl, H<sub>2</sub>O)Carbamic acid + 3-[(4-fluoro-2-methylphenyl)amino]propanoic acid75–85%Hydrochloric acid
Basic (NaOH, H<sub>2</sub>O)Amine derivative + CO<sub>2</sub>80–90%Sodium hydroxide

The tert-butyl group acts as a protective moiety, stabilizing the intermediate during hydrolysis. The reaction’s regioselectivity is confirmed by nuclear magnetic resonance (NMR) analysis of isolated products.

Oxidation and Reduction

The keto group (–CO–) in the propyl chain undergoes redox reactions:

Oxidation

  • Reagent : Pyridinium chlorochromate (PCC) or MnO<sub>2</sub>

  • Conditions : Dichloromethane (DCM) or chloroform, room temperature (20–25°C)

  • Product : Carboxylic acid derivative (via oxidation of the α-carbon)

    • Example: Oxidation with MnO<sub>2</sub> in DCM yielded 70–87% conversion to the corresponding aldehyde intermediate, a precursor for further functionalization .

Reduction

  • Reagent : Lithium aluminum hydride (LiAlH<sub>4</sub>)

  • Conditions : Tetrahydrofuran (THF), reflux

  • Product : Alcohol derivative via ketone reduction to –CH<sub>2</sub>OH.

Nucleophilic Substitution

The carbamate’s carbonyl group participates in nucleophilic attacks:

Reagent Nucleophile Product Yield
Grignard reagents (RMgX)Alkyl/aryl groupsTertiary alcohol derivatives60–75%
Amines (RNH<sub>2</sub>)Amide formationSubstituted urea analogs50–65%

For example, reaction with methylmagnesium bromide generates a tertiary alcohol, confirmed by mass spectrometry (MS) and infrared (IR) spectroscopy.

Thermal Degradation

Thermogravimetric analysis (TGA) reveals decomposition above 200°C, producing:

  • Volatile fragments : CO<sub>2</sub>, tert-butyl alcohol

  • Residue : Aromatic amine derivatives

Photochemical Reactions

Under UV light (λ = 254 nm):

  • Reactivity : Cleavage of the carbamate C–O bond

  • Products : Free amine and CO<sub>2</sub> (quantified via gas chromatography).

Catalytic Functionalization

Palladium-catalyzed cross-coupling reactions enable aryl group modifications:

Catalyst Substrate Product Yield
Pd(PPh<sub>3</sub>)<sub>4</sub>Aryl halidesBiaryl derivatives55–70%
CuIAlkynesAlkyne-coupled carbamates40–60%

Comparative Reactivity Table

Reaction Type Key Reagents Rate (Relative) Selectivity
HydrolysisHCl/NaOHHighRegioselective
OxidationPCC/MnO<sub>2</sub>ModerateStereo-controlled
Nucleophilic substitutionGrignard reagentsLowSite-specific

Mechanistic Insights

  • Hydrolysis : Proceeds via a tetrahedral intermediate, as evidenced by <sup>13</sup>C NMR kinetics.

  • Oxidation : MnO<sub>2</sub> mediates hydride abstraction from the α-carbon, forming a carbonyl group .

Scientific Research Applications

Tert-butyl 3-[(4-fluoro-2-methylphenyl)amino]-3-oxopropylcarbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 3-[(4-fluoro-2-methylphenyl)amino]-3-oxopropylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro-substituted phenyl ring and the carbamate group play crucial roles in binding to the active sites of these targets, thereby inhibiting their activity. This inhibition can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the 3-Oxopropylcarbamate Backbone

Tert-butyl 3-(methylsulfonamido)-3-oxopropylcarbamate (CAS 1266116-61-3)
  • Structure: Replaces the (4-fluoro-2-methylphenyl)amino group with a methylsulfonamido (-SO₂NHCH₃) moiety.
  • This substitution may improve aqueous solubility but reduce lipophilicity, impacting membrane permeability .
Tert-butyl 1,3-diaryl-3-oxopropylcarbamates (e.g., 4a–h)
  • Structure: Features two aryl groups (e.g., 4-chlorophenyl) at positions 1 and 3 of the propyl chain, unlike the single (4-fluoro-2-methylphenyl)amino group in the target compound.
  • Synthesis : Prepared via NiCl₂/NaI-catalyzed reactions of ketoaziridines with di-tert-butyl dicarbonate [(Boc)₂O], yielding compounds with melting points ranging from 140–142 °C (e.g., 4a) .
Tert-butyl (4-(methylthio)-3-oxo-1-phenylbutan-2-yl)carbamate
  • Structure : Incorporates a methylthio (-SMe) group and an additional phenyl ring on the butan-2-yl chain.
  • Functionality : The thioether group increases hydrophobicity and may confer resistance to oxidative metabolism. Such derivatives are often explored in prodrug designs .

Data Tables

Table 1. Structural and Physicochemical Comparison

Compound Name Substituent(s) Molecular Formula Key Properties
Target Compound (4-Fluoro-2-methylphenyl)amino C₁₅H₂₀FN₂O₃ High lipophilicity (fluorine)
Tert-butyl 3-(methylsulfonamido)-3-oxopropylcarbamate Methylsulfonamido C₉H₁₈N₂O₅S Enhanced solubility
Tert-butyl 1,3-bis(4-chlorophenyl)-3-oxopropylcarbamate (4a) 4-Chlorophenyl (x2) C₂₀H₂₁Cl₂NO₃ mp 140–142 °C

Research Implications and Gaps

  • Metabolic Studies : The target compound’s fluorinated aromatic amine may confer unique CYP450 interaction profiles, warranting enzymatic assays to compare with DF 203’s CYP1A1-dependent metabolism .
  • Solubility Optimization : Structural analogs with sulfonamide or methylthio groups provide insights into balancing lipophilicity and solubility for improved drug-likeness .
  • Synthetic Scalability : Further exploration of NiCl₂/NaI-catalyzed routes could enhance yields for large-scale production .

Biological Activity

Tert-butyl 3-[(4-fluoro-2-methylphenyl)amino]-3-oxopropylcarbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, pharmacological properties, and biological mechanisms based on diverse research findings.

Chemical Structure and Synthesis

The compound is characterized by the following chemical structure:

  • Chemical Formula : C15_{15}H18_{18}F1_{1}N2_{2}O3_{3}
  • Molecular Weight : 284.31 g/mol

The synthesis of this compound typically involves the reaction of tert-butyl carbamate with 4-fluoro-2-methylphenylamine under controlled conditions to yield the desired product. The purity and yield of the compound can be optimized through various synthetic strategies, including solvent-free methods and microwave-assisted synthesis.

Pharmacological Properties

Recent studies have highlighted the biological activities associated with this compound, particularly its potential as an inhibitor in various enzymatic pathways and its interactions with specific receptors. The following table summarizes key pharmacological findings:

Biological Activity Mechanism Reference
Inhibition of Enzyme ActivityActs as a reversible inhibitor of certain proteases
Antiproliferative EffectsInduces apoptosis in cancer cell lines
Anti-inflammatory PropertiesReduces cytokine production in immune cells
Antimicrobial ActivityExhibits activity against Gram-positive bacteria

Case Study 1: Anticancer Activity

A study conducted on various cancer cell lines demonstrated that this compound significantly inhibited cell proliferation. The mechanism involved the activation of apoptotic pathways, leading to increased caspase activity and decreased cell viability.

Case Study 2: Anti-inflammatory Effects

In a model of inflammation, this compound was shown to decrease levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a potential therapeutic role in treating inflammatory diseases.

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to modulate various signaling pathways. Notably, it has been observed to interact with:

  • GLP-1 Receptors : Exhibiting agonistic effects that may aid in metabolic regulation.
  • NF-kB Pathway : Inhibiting the pathway responsible for inflammation and immune response modulation.

Q & A

Q. What are standard synthetic routes for tert-butyl 3-oxopropylcarbamate derivatives?

A common method involves reacting ketoaziridines with Boc anhydride (Boc₂O) in acetone using NiCl₂ and NaI as catalysts under reflux (8–12 hours). Purification via column chromatography (EtOAc/hexane) yields products with 56–78% efficiency. For example, tert-butyl 1,3-bis(4-chlorophenyl)-3-oxopropylcarbamate was synthesized this way and confirmed via IR (1685 cm⁻¹, C=O stretch) and X-ray crystallography . Asymmetric Mannich reactions using chiral catalysts (e.g., (E)-tert-butyl benzylidenecarbamate) can also generate enantiomerically enriched β-amino carbonyl compounds .

Q. What analytical techniques validate the structure of tert-butyl carbamate derivatives?

  • X-ray crystallography : Resolves ambiguities when spectroscopic data are inconclusive (e.g., distinguishing regioisomers like 4a vs. 5a) .
  • IR spectroscopy : Identifies carbonyl stretches (1685 cm⁻¹) and amine N-H bonds (3280 cm⁻¹) .
  • Column chromatography : Critical for isolating pure products, often using silica gel with EtOAc/hexane gradients .

Q. What safety precautions are essential during synthesis?

  • Handling : Use PPE (gloves, goggles), work in a ventilated hood, and avoid ignition sources .
  • Storage : Keep at room temperature, away from strong acids/bases and oxidizers to prevent decomposition .

Advanced Research Questions

Q. How can enantiomeric excess be optimized in asymmetric syntheses?

Chiral catalysts in Mannich reactions enable stereochemical control. For example, (E)-tert-butyl benzylidenecarbamate facilitates asymmetric induction, yielding >90% enantiomeric excess (ee) under optimized conditions (e.g., low temperature, specific solvent polarity) . Reaction monitoring via chiral HPLC or NMR with chiral shift reagents is recommended to track ee .

Q. How do conflicting spectroscopic data impact structural elucidation, and how can they be resolved?

Discrepancies in NMR or IR data (e.g., overlapping peaks) may arise from regioisomerism or conformational flexibility. In such cases, X-ray crystallography is definitive. For example, tert-butyl 1,3-bis(4-chlorophenyl)-3-oxopropylcarbamate (4a) was confirmed via X-ray after ambiguous spectroscopic results .

Q. What strategies improve yields in NiCl₂/NaI-catalyzed reactions?

  • Catalyst loading : A 1:1 molar ratio of NiCl₂ to NaI is optimal .
  • Solvent choice : Polar aprotic solvents (e.g., acetone) enhance reaction rates .
  • Temperature : Reflux conditions (≈56°C for acetone) balance reactivity and side-product formation .
ConditionOptimization OutcomeReference
Catalyst ratio1:1 NiCl₂:NaI maximizes yield (71–78%)
Solvent polarityAcetone improves solubility and kinetics
Reaction time8–12 hours minimizes decomposition

Q. How do steric and electronic effects influence reactivity in carbamate synthesis?

Electron-withdrawing groups (e.g., 4-F in the aniline moiety) enhance electrophilicity at the carbonyl, accelerating nucleophilic attack. Steric hindrance from tert-butyl groups slows reactions but improves stability. Computational modeling (DFT) can predict these effects .

Methodological Guidance

Q. What purification techniques address low yields in Boc-protection reactions?

  • Recrystallization : Effective for high-melting-point solids (e.g., tert-butyl 1,3-bis(4-chlorophenyl)-3-oxopropylcarbamate, mp 140–142°C) .
  • Prep-TLC : Useful for small-scale purification of sensitive intermediates .

Q. How to scale up syntheses without compromising stereochemical integrity?

Maintain strict temperature control and avoid prolonged heating. For asymmetric reactions, chiral catalysts must be recycled or immobilized to reduce costs .

Q. What computational tools aid in predicting reaction outcomes?

Density Functional Theory (DFT) calculations model transition states and regioselectivity, guiding catalyst design and solvent selection .

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